5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin
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Overview
Description
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its complex structure, which includes bromophenyl, methoxyphenyl, and phenyl groups attached to the porphyrin core.
Preparation Methods
The synthesis of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. Industrial production methods may involve scaling up this process with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate, and solvents such as toluene and ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex porphyrin derivatives.
Medicine: The compound’s unique structure makes it a candidate for drug development and diagnostic applications.
Industry: Porphyrins are used in the development of dyes, sensors, and catalysts.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin involves its interaction with molecular targets such as enzymes and receptors. The porphyrin core can coordinate with metal ions, which can then participate in catalytic processes or electron transfer reactions. The specific pathways involved depend on the particular application and the environment in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 5-(4-Bromophenyl)-10,15-bis(4-methoxyphenyl)-20-phenylporphyrin include other porphyrin derivatives such as:
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is used in the synthesis of liquid crystal polymers.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Known for its antibacterial activity.
Properties
CAS No. |
874948-47-7 |
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Molecular Formula |
C46H33BrN4O2 |
Molecular Weight |
753.7 g/mol |
IUPAC Name |
10-(4-bromophenyl)-15,20-bis(4-methoxyphenyl)-5-phenyl-21,22-dihydroporphyrin |
InChI |
InChI=1S/C46H33BrN4O2/c1-52-33-16-10-30(11-17-33)45-39-23-21-36(49-39)43(28-6-4-3-5-7-28)35-20-22-37(48-35)44(29-8-14-32(47)15-9-29)38-24-25-40(50-38)46(42-27-26-41(45)51-42)31-12-18-34(53-2)19-13-31/h3-27,48-49H,1-2H3 |
InChI Key |
CBJFDBBZKHVPJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)OC)C8=CC=C(C=C8)Br)C9=CC=CC=C9)N3 |
Origin of Product |
United States |
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